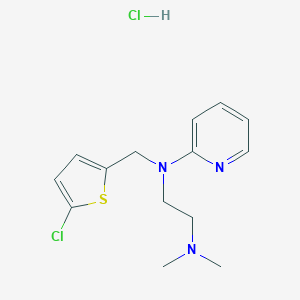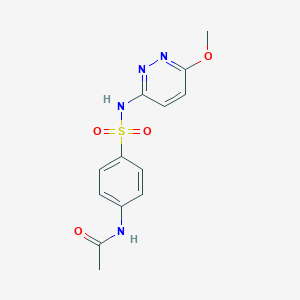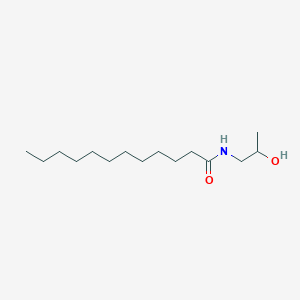![molecular formula C15H10O2 B090616 Naphtho[2,1-g][1,3]benzodioxole CAS No. 195-64-2](/img/structure/B90616.png)
Naphtho[2,1-g][1,3]benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphtho[2,1-g][1,3]benzodioxole, also known as NBDB, is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential therapeutic applications. NBDB is a polycyclic aromatic hydrocarbon that contains a naphthalene ring fused to a benzodioxole ring. This compound has been extensively studied for its biological activities and has shown promising results in various scientific research applications.
Mecanismo De Acción
The mechanism of action of Naphtho[2,1-g][1,3]benzodioxole is not fully understood, but it is believed to act through several pathways. It has been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the activation of NF-κB. Naphtho[2,1-g][1,3]benzodioxole has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway. Additionally, Naphtho[2,1-g][1,3]benzodioxole has been shown to scavenge reactive oxygen species (ROS) and protect against oxidative stress.
Efectos Bioquímicos Y Fisiológicos
Naphtho[2,1-g][1,3]benzodioxole has been shown to have several biochemical and physiological effects. It has been found to reduce the production of ROS and prevent oxidative damage to cells. It has also been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis. Naphtho[2,1-g][1,3]benzodioxole has been found to have a neuroprotective effect and has been studied for its potential use in the treatment of neurodegenerative diseases. Additionally, Naphtho[2,1-g][1,3]benzodioxole has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Naphtho[2,1-g][1,3]benzodioxole has several advantages for lab experiments. It is readily available and can be synthesized using various methods. It is also relatively stable and can be stored for long periods of time. However, Naphtho[2,1-g][1,3]benzodioxole has some limitations for lab experiments. It is highly toxic and can be hazardous to handle. It also has low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Naphtho[2,1-g][1,3]benzodioxole. One area of interest is the development of new drugs for the treatment of cancer and neurodegenerative diseases. Naphtho[2,1-g][1,3]benzodioxole has shown promising results in preclinical studies and may have potential as a therapeutic agent. Another area of interest is the development of new fluorescent probes for the detection of DNA damage. Naphtho[2,1-g][1,3]benzodioxole has been shown to have high sensitivity and selectivity for DNA damage and may have potential as a diagnostic tool. Additionally, further studies are needed to fully understand the mechanism of action of Naphtho[2,1-g][1,3]benzodioxole and its potential applications in various scientific research fields.
Métodos De Síntesis
The synthesis of Naphtho[2,1-g][1,3]benzodioxole can be achieved through several methods, including the Pd-catalyzed coupling reaction, the Suzuki-Miyaura coupling reaction, and the Buchwald-Hartwig amination reaction. The Pd-catalyzed coupling reaction involves the use of a palladium catalyst and a boronic acid derivative, which reacts with a halogenated naphthalene derivative to form Naphtho[2,1-g][1,3]benzodioxole. The Suzuki-Miyaura coupling reaction involves the use of a palladium catalyst and a boronic acid derivative, which reacts with a halogenated benzodioxole derivative to form Naphtho[2,1-g][1,3]benzodioxole. The Buchwald-Hartwig amination reaction involves the use of a palladium catalyst and an amine derivative, which reacts with a halogenated naphthalene derivative to form Naphtho[2,1-g][1,3]benzodioxole.
Aplicaciones Científicas De Investigación
Naphtho[2,1-g][1,3]benzodioxole has been extensively studied for its biological activities and has shown promising results in various scientific research applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of DNA damage. Naphtho[2,1-g][1,3]benzodioxole has been used in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
195-64-2 |
|---|---|
Nombre del producto |
Naphtho[2,1-g][1,3]benzodioxole |
Fórmula molecular |
C15H10O2 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
naphtho[2,1-g][1,3]benzodioxole |
InChI |
InChI=1S/C15H10O2/c1-2-4-12-10(3-1)5-6-11-7-8-13-15(14(11)12)17-9-16-13/h1-8H,9H2 |
Clave InChI |
NLXUFSGVIVZMBT-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C3=C(C=CC4=CC=CC=C43)C=C2 |
SMILES canónico |
C1OC2=C(O1)C3=C(C=CC4=CC=CC=C43)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)






